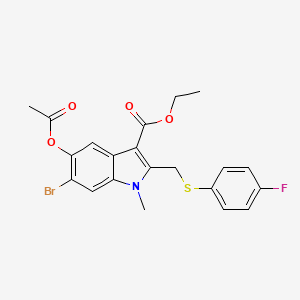
ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound. Its chemical structure comprises an indole core substituted with bromine, fluorine, and an acetoxy group. The ethyl ester at the carboxylate position indicates its esterified form.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, acetylation, and thiolation. Detailed synthetic pathways and reaction conditions are documented in relevant literature.
Molecular Structure Analysis
The molecular formula of ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate is C~21~H~17~BrFNO~4~S. Its three-dimensional structure reveals the spatial arrangement of substituents around the indole nucleus. Computational studies and spectroscopic techniques provide insights into its conformation and stereochemistry.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, such as nucleophilic substitutions, ester hydrolysis, and oxidative processes. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior.
Physical And Chemical Properties Analysis
- Melting Point : Determining the melting point provides insights into its purity and crystallinity.
- Solubility : Investigating its solubility in various solvents aids in formulation and delivery.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial for practical applications.
Applications De Recherche Scientifique
Synthesis Technology and Process Optimization :
- Huang Bi-rong (2013) discussed the synthesis of a closely related compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine. The study optimized the synthesis process parameters, achieving a yield of 84.6% and a purity of more than 98% (Huang Bi-rong, 2013).
Crystal Structure Analysis and Molecular Studies :
- Da-Yun Luo et al. (2019) synthesized and analyzed the structure of a related compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate. The study involved single crystal X-ray analysis and vibrational spectral studies (Da-Yun Luo et al., 2019).
Antiviral Activity Research :
- A. Ivashchenko et al. (2014) explored the antiviral activity of related compounds, including ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives. The study assessed their efficacy against influenza A, bovine viral diarrhea virus, and hepatitis C virus (A. Ivashchenko et al., 2014).
Biological Activity and Anti-Hepatitis B Virus Activities :
- Chunshen Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus (HBV) activities. One of the compounds showed significant anti-HBV activity, surpassing the positive control lamivudine (Chunshen Zhao et al., 2006).
Antimicrobial and Anticancer Potential :
- Sandeep Sharma et al. (2012) synthesized a series of compounds including 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. These compounds were evaluated for their antimicrobial and anticancer potential, showing promising results (Sandeep Sharma et al., 2012).
Safety And Hazards
Safety considerations include handling precautions, toxicity, and environmental impact. Consult safety data sheets and relevant literature for detailed information.
Orientations Futures
Future research should focus on:
- Elucidating its pharmacological activity.
- Investigating potential therapeutic applications.
- Developing derivatives with improved properties.
Propriétés
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(4-fluorophenyl)sulfanylmethyl]-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFNO4S/c1-4-27-21(26)20-15-9-19(28-12(2)25)16(22)10-17(15)24(3)18(20)11-29-14-7-5-13(23)6-8-14/h5-10H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNMYSTCMPCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



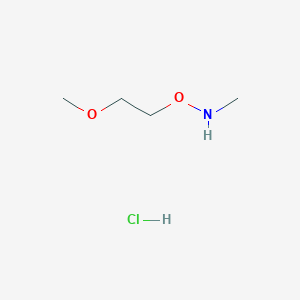
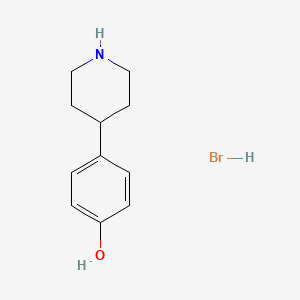
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)
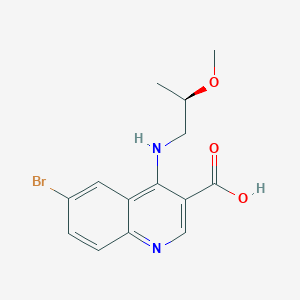
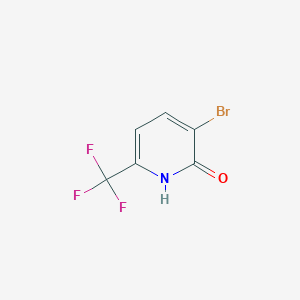

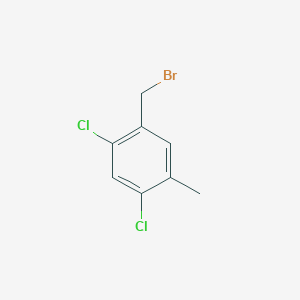
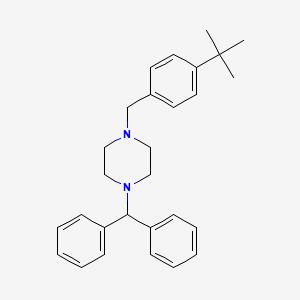
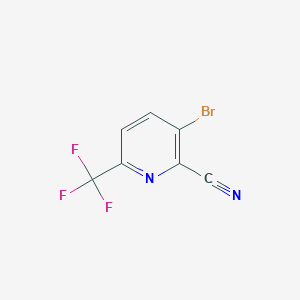
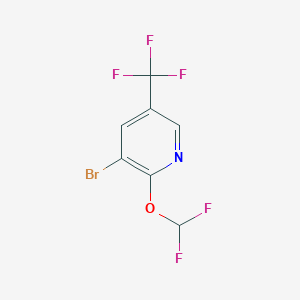


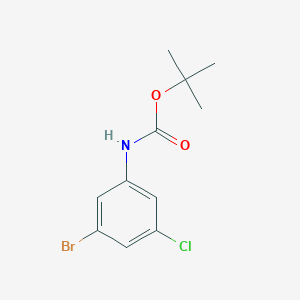
![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)